Product packaging for 2,2-Dimethylhept-6-yn-3-one(Cat. No.:CAS No. 51060-08-3)

2,2-Dimethylhept-6-yn-3-one

Cat. No.: B2823716
CAS No.: 51060-08-3
M. Wt: 138.21
InChI Key: ZLZIKZDHXTXQJU-UHFFFAOYSA-N
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Description

Contextualization within Alkyne and Ketone Chemistry

Alkynes and ketones are fundamental functional groups in organic chemistry, each with a rich and diverse reactivity profile. Terminal alkynes are particularly useful due to the acidity of the sp-hybridized C-H bond, which allows for deprotonation and subsequent reaction with a wide range of electrophiles. This reactivity forms the basis of numerous carbon-carbon bond-forming reactions, including the well-established Sonogashira, Glaser, and Cadiot–Chodkiewicz couplings. bldpharm.com Furthermore, the alkyne moiety itself can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydration. The hydration of terminal alkynes, often catalyzed by mercury salts, is a classic method for the synthesis of methyl ketones. arctomsci.comlookchem.com

Ketones, on the other hand, are characterized by the electrophilic nature of the carbonyl carbon. They readily undergo nucleophilic addition, forming the basis for reactions like the Grignard reaction, Wittig reaction, and aldol (B89426) condensation. The presence of α-hydrogens also allows for enolate formation, enabling a host of α-functionalization reactions. libretexts.org

Ynones, which are compounds containing both an alkyne and a ketone, are powerful intermediates in synthesis because the two functional groups can influence each other's reactivity and participate in a variety of transformations. ambeed.comgoogle.com They are known to be excellent Michael acceptors and can be used as building blocks for the synthesis of diverse heterocyclic compounds. mdpi.com

Structural Characteristics and Unique Reactivity Potential of 2,2-Dimethylhept-6-yn-3-one as a Bifunctional Molecule

This compound (CAS Number: 51060-08-3) possesses a unique arrangement of functional groups that suggests a distinct reactivity profile. arctomsci.comsigmaaldrich.com The molecule consists of a seven-carbon chain with a ketone at the 3-position and a terminal alkyne at the 6-position.

A key structural feature is the presence of a tert-butyl group adjacent to the carbonyl carbon. This bulky group exerts significant steric hindrance, which would be expected to modulate the reactivity of the ketone. Nucleophilic attack at the carbonyl carbon would be more challenging compared to a less hindered ketone. This steric hindrance could potentially allow for selective reactions at the alkyne functionality in the presence of reagents that would typically react with ketones.

The terminal alkyne at the end of a three-carbon tether is spatially removed from the sterically encumbered ketone. This separation suggests that the two functional groups could react independently of each other under appropriate conditions. The acidic proton of the terminal alkyne can be selectively removed to generate an acetylide, which can then participate in various coupling reactions without interference from the ketone. Conversely, the alkyne can undergo reactions such as hydrosilylation, hydroboration, or cycloadditions.

The bifunctional nature of this molecule opens up possibilities for intramolecular reactions. For instance, after a reaction at the alkyne terminus to introduce a nucleophilic or electrophilic center, a subsequent cyclization onto the ketone or its enolate could be envisioned, providing a pathway to cyclic structures. The unique interplay between the sterically hindered ketone and the accessible terminal alkyne makes This compound a molecule with significant, albeit underexplored, potential in organic synthesis.

Interactive Data Tables

Below are tables summarizing the general properties and potential reactivity of This compound , based on the known chemistry of its constituent functional groups.

Table 1: General Physicochemical Properties of this compound (Note: Experimental data for this specific compound is limited; values are largely based on computational predictions and comparison with analogous structures.)

PropertyValue/DescriptionSource
Molecular Formula C9H14O bldpharm.comvulcanchem.com
Molecular Weight 138.21 g/mol vulcanchem.com
CAS Number 51060-08-3 arctomsci.comsigmaaldrich.com
Appearance Likely a colorless to pale yellow liquid vulcanchem.com
Boiling Point Predicted to be in the range of 180-200 °C lookchem.com
Solubility Expected to be soluble in common organic solvents mdpi.com

Table 2: Potential Synthetic Routes to Ynones (General methods applicable to the synthesis of this compound)

Reaction TypeReagentsGeneral DescriptionSource
Acylation of Alkynes Terminal Alkyne, Acid Chloride, Cu(I) catalystCoupling of a terminal alkyne with an acid chloride is a common method for ynone synthesis. For the target molecule, this would involve the reaction of 4-pentyne with pivaloyl chloride. nih.gov
Oxidation of Propargyl Alcohols Secondary Propargyl Alcohol, Oxidizing Agent (e.g., PCC, DMP)Oxidation of the corresponding secondary alcohol, 2,2-dimethylhept-6-yn-3-ol, would yield the desired ketone. mdpi.com
Reaction with Aldehydes Terminal Alkyne, Aldehyde, Oxidizing conditionsA newer method involves the coupling of a terminal alkyne with an aldehyde followed by in-situ oxidation.

Table 3: Predicted Reactivity of this compound

Functional GroupReaction TypePotential ProductsNotesSource
Terminal Alkyne Sonogashira Coupling Aryl/vinyl substituted ynonesThe terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst. bldpharm.com
Terminal Alkyne Hydration Diketone (nonane-2,7-dione)Acid-catalyzed hydration of the alkyne would yield a methyl ketone, resulting in a diketone. arctomsci.comlookchem.com
Terminal Alkyne Click Chemistry Triazole-containing ynoneThe terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Ketone Reduction Secondary alcoholThe ketone can be reduced to the corresponding alcohol using reducing agents like NaBH4, though the reaction might be slow due to steric hindrance. google.com
Bifunctional Intramolecular Cyclization Cyclic enones or other cyclic structuresAfter functionalization of the alkyne, intramolecular reactions with the ketone could lead to the formation of five- or six-membered rings. ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B2823716 2,2-Dimethylhept-6-yn-3-one CAS No. 51060-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhept-6-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZIKZDHXTXQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Design for the Synthesis of 2,2 Dimethylhept 6 Yn 3 One

Disconnection Approaches for the Ynone Skeleton

The core structure of 2,2-Dimethylhept-6-yn-3-one is an ynone, which is a ketone conjugated with a carbon-carbon triple bond. The most logical and common retrosynthetic disconnection for ynones involves breaking the bond between the carbonyl carbon and the adjacent sp-hybridized carbon of the alkyne. mdpi.com This disconnection corresponds to a well-established forward reaction, typically a coupling of an acyl electrophile with an alkynyl nucleophile.

Applying this disconnection to the target molecule, this compound (1 ), leads to two primary synthons: a pivaloyl cation synthon (2 ) and a but-3-ynyl anion synthon (3 ).

Figure 1: Primary Retrosynthetic Disconnection of this compound

Generated code

The synthetic equivalents for these synthons are readily identifiable. The pivaloyl cation (2 ) can be derived from pivaloyl chloride (4 ), a commercially available and reactive acyl halide. The but-3-ynyl anion (3 ) can be generated from the corresponding terminal alkyne, but-1-yne (5 ), by deprotonation with a suitable base, or used directly in the form of an organometallic reagent.

The forward reaction, therefore, is a cross-coupling reaction. The Sonogashira coupling of an acyl chloride with a terminal alkyne is a powerful and widely used method for the synthesis of ynones. mdpi.commdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com

An alternative, though less common, disconnection could involve an oxidation of a corresponding homopropargylic alcohol. However, the direct acylation of a terminal alkyne is generally more efficient and atom-economical.

Strategic Considerations for Introducing the gem-Dimethyl and Terminal Alkyne Moieties

The synthesis of this compound requires careful consideration of the introduction of its two key structural features: the gem-dimethyl group adjacent to the carbonyl (a tert-butyl ketone) and the terminal alkyne.

Introducing the gem-Dimethyl Moiety:

The primary disconnection approach, utilizing pivaloyl chloride, elegantly incorporates the gem-dimethyl group directly from the starting material. Pivaloyl chloride is a sterically hindered electrophile, which can sometimes pose challenges in coupling reactions. However, literature reports confirm the successful Sonogashira coupling of pivaloyl chloride with various terminal alkynes, indicating the feasibility of this strategy. mdpi.comresearchgate.net The use of robust catalytic systems and appropriate reaction conditions is crucial to overcome the steric hindrance.

For instance, studies have shown that the coupling of pivaloyl chloride with terminal alkynes can proceed in good yields using palladium catalysts like PdCl₂(PPh₃)₂ with a copper(I) iodide co-catalyst in the presence of triethylamine (B128534). mdpi.comresearchgate.net

Table 1: Examples of Sonogashira Coupling with Sterically Hindered Acyl Chlorides

Acyl ChlorideAlkyneCatalyst SystemYield (%)Reference
Pivaloyl chloride1-OctynePdCl₂(PPh₃)₂/CuI/NEt₃77 mdpi.com
Pivaloyl chloridePhenylacetylenePdCl₂(PPh₃)₂/CuI/NEt₃High researchgate.net
Cyclohexanecarbonyl chloride1-OctynePdCl₂(PPh₃)₂/CuI/NEt₃76 mdpi.com

An alternative, more complex strategy would involve forming the ketone and then introducing the methyl groups. This could theoretically be achieved by the α-alkylation of a suitable ketone precursor, such as hept-6-yn-3-one. This would require a strong base to form the enolate, followed by reaction with a methylating agent like methyl iodide. To achieve the gem-dimethyl substitution, this process would need to be repeated. However, this approach is fraught with potential complications, including polyalkylation, self-condensation of the enolate, and potential side reactions involving the terminal alkyne. Therefore, the convergent approach using pivaloyl chloride is strategically superior.

Introducing the Terminal Alkyne Moiety:

The terminal alkyne is introduced via the but-1-yne synthetic equivalent. But-1-yne is a gas at room temperature, which can present handling challenges. A common laboratory practice is to use a condensed solution of the alkyne or to generate the corresponding alkynylide in situ. For Sonogashira coupling, the terminal alkyne is typically used directly, with the base in the reaction mixture facilitating the formation of the active copper acetylide species. rsc.org

Another well-established method for creating a terminal alkyne from an aldehyde is the Corey-Fuchs reaction. bibliotekanauki.pl This two-step process involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. Subsequent treatment with a strong base, like n-butyllithium, results in elimination and the formation of a lithium acetylide, which can then be quenched to give the terminal alkyne. bibliotekanauki.pl In the context of our target molecule, this would mean starting from a precursor like 2,2-dimethyl-3-oxobutanal, which is a more complex starting material than but-1-yne.

Given the commercial availability and straightforward reactivity of but-1-yne in Sonogashira couplings, this remains the most direct and efficient strategy for introducing the terminal alkyne functionality into the target molecule.

Advanced Synthetic Methodologies for 2,2 Dimethylhept 6 Yn 3 One and Its Key Precursors

Synthesis of Ketone Precursors

The primary ketone precursor for the target molecule is 2,2-dimethyl-3-butanone, commonly known as pinacolone (B1678379). The synthesis of this t-butyl ketone is a critical first step in many potential synthetic routes.

Grignard Reagent-Based Approaches for Carbonyl Formation

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and is well-suited for creating the sterically demanding quaternary carbon center of the t-butyl group found in pinacolone. organic-chemistry.org One of the most direct methods involves the reaction of a tertiary Grignard reagent with an acyl halide. Specifically, t-butylmagnesium chloride can be added to an excess of acetyl chloride in an ether solvent to produce pinacolone. acs.orgorgsyn.org Yields for this particular transformation have been reported to be around 40%. acs.org

An alternative Grignard-based strategy involves the addition of an organomagnesium halide to a nitrile. organic-chemistry.orgorganicchemistrytutor.com This reaction forms a metalloimine intermediate, which upon acidic hydrolysis, yields a ketone. organicchemistrytutor.commasterorganicchemistry.com This method is particularly useful because the reaction stops at the ketone stage, as the intermediate iminium salt is not susceptible to a second attack by the Grignard reagent. organicchemistrytutor.com For instance, reacting t-butylmagnesium chloride with acetonitrile (B52724), followed by hydrolysis, can produce pinacolone. Conversely, methylmagnesium halides can react with pivalonitrile (2,2-dimethylpropanenitrile) to yield the same product. oup.com

Grignard Reagent Electrophile Key Conditions Product Reference(s)
t-Butylmagnesium chlorideAcetyl chlorideEther solvent, excess acyl chloridePinacolone acs.org, orgsyn.org
t-Butylmagnesium chlorideAcetonitrile1) Ether solvent; 2) Aqueous acid workupPinacolone organicchemistrytutor.com, masterorganicchemistry.com
Methylmagnesium halidePivalonitrile1) Ether solvent; 2) Aqueous acid workupPinacolone oup.com
4-Pentenylmagnesium bromidePivalaldehyde1) Ether solvent; 2) Oxidation (PCC)2,2-Dimethylhept-6-en-3-one acs.org

This table summarizes various Grignard-based approaches to ketone precursors relevant to the synthesis of 2,2-Dimethylhept-6-yn-3-one.

Alternative Methods for Ketone Synthesis (e.g., from carboxylic acid derivatives)

Beyond Grignard reagents, several other methods exist for synthesizing ketones from carboxylic acid derivatives. Industrially, pinacolone can be produced via the ketonization of pivalic acid and acetic acid over metal oxide catalysts at high temperatures. wikipedia.org

More modern approaches utilize transition metal catalysis. A nickel-catalyzed method has been developed for the cross-coupling of two different carboxylic acid esters, such as N-hydroxyphthalimide (NHP) esters and S-2-pyridyl thioesters, to form unsymmetrical ketones. nih.gov This approach is notable for its ability to create sterically hindered ketones. nih.gov Another strategy involves the palladium-catalyzed cross-coupling of arylboronic acids with mixed anhydrides, which can be generated in situ from carboxylic acids and pivalic anhydride (B1165640). organic-chemistry.org While these examples often focus on aryl ketones, the underlying principles can be adapted for the synthesis of aliphatic ketones.

Starting Materials Catalyst/Key Reagents Reaction Type Product Reference(s)
Pivalic acid, Acetic acidMetal oxide catalystKetonizationPinacolone wikipedia.org
NHP ester, ThioesterNickel catalyst, ZnCl₂Cross-electrophile couplingDialkyl ketone nih.gov
Carboxylic acid, Pivalic anhydridePalladium catalystCross-coupling with organoboronKetone organic-chemistry.org

This table presents alternative methods for synthesizing ketone precursors from carboxylic acids or their derivatives.

Introduction of the Terminal Alkyne Moiety

Once a suitable ketone or aldehyde precursor is obtained, the next critical phase is the introduction of the four-carbon alkynyl chain (but-3-ynyl group).

Alkynylation Reactions (e.g., utilizing alkynylmetal reagents)

The most common route to α,β-acetylenic ketones (ynones) involves the addition of a metal acetylide to a carbonyl compound. thieme-connect.com A plausible pathway to this compound involves the addition of a metalated but-1-yne to pivalaldehyde (2,2-dimethylpropanal), followed by oxidation of the resulting propargyl alcohol. thieme-connect.comnih.gov For example, but-1-yne can be deprotonated using a strong base like n-butyllithium to form lithium but-1-yn-1-ide, which then acts as a nucleophile. The subsequent oxidation of the secondary alcohol to a ketone can be achieved using various reagents, such as pyridinium (B92312) chlorochromate (PCC) or manganese(IV) oxide. thieme-connect.com

Precursor Alkynylating Agent Oxidizing Agent Product Reference(s)
PivalaldehydeLithium but-1-yn-1-idePCC or MnO₂This compound thieme-connect.com
Aldehydes (general)Terminal AlkynesRu-catalystYnone nih.gov, researchgate.net
Aldehydes (general)Alkynyliodonium saltsN-Heterocyclic Carbene (NHC)Ynone chemrxiv.org

This table outlines methods for introducing the alkyne moiety via alkynylation of an aldehyde precursor followed by oxidation.

Strategies for the Elaboration of Alkynyl Chains

An alternative to directly introducing the entire alkynyl chain is to start with a shorter alkyne and extend it. For example, one could synthesize 2,2-dimethylpent-4-yn-3-one via the reaction of pivaloyl chloride with ethynylmagnesium bromide. The resulting terminal alkyne can then be deprotonated with a strong base and subsequently alkylated. In this case, reaction with ethyl iodide would extend the chain by two carbons, yielding the desired this compound. This strategy allows for modular synthesis and diversification of the alkynyl chain.

Transition Metal-Catalyzed Coupling Reactions for Ynone Formation

Transition metal-catalyzed reactions, particularly the Sonogashira coupling, provide a powerful and direct route to ynones. uib.noacs.org The acyl Sonogashira reaction involves the cross-coupling of an acyl derivative with a terminal alkyne, catalyzed by palladium and copper complexes. mdpi.comlucp.net

To synthesize this compound, pivaloyl chloride (2,2-dimethylpropanoyl chloride) can be coupled with but-1-yne. This reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine (B128534). mdpi.com Recent advancements have led to the development of more efficient catalytic systems and milder reaction conditions, including copper-free protocols. thieme-connect.comscilit.com

Furthermore, modern variations of this reaction allow for the direct use of carboxylic acids, avoiding the need to first convert them into more reactive acyl chlorides. acs.org A recently developed method utilizes a Pd/Cu cooperative catalytic system to directly couple carboxylic acids with terminal alkynes. acs.org This approach, which uses an anhydride (e.g., (Boc)₂O) to activate the carboxylic acid in situ, represents a more atom-economical and operationally simple route to ynones like this compound. acs.org Other explored acyl sources for Sonogashira-type couplings include amides and triazine esters, broadening the scope and applicability of this powerful transformation. scilit.commdpi.com

Acyl Source Alkyne Catalytic System Key Conditions Reference(s)
Pivaloyl chlorideBut-1-ynePdCl₂(PPh₃)₂ / CuIEt₃N, Room Temperature mdpi.com
Pivalic acidBut-1-ynePd(dppp)Cl₂ / CuCl(Boc)₂O, NaHCO₃, 120 °C acs.org
N-PivaloylsaccharinBut-1-ynePd(OAc)₂ / XantphosK₂CO₃, Toluene, 110 °C (Cu-free) scilit.com
Pivalic triazine esterBut-1-ynePd(OAc)₂MeCN, 50 °C (Base- and Ligand-free) mdpi.com

This table details various transition metal-catalyzed coupling reactions for the direct synthesis of ynones.

Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone in the formation of carbon-carbon bonds, and its application to ynone synthesis is well-established. The most common strategy involves the coupling of a terminal alkyne with an acyl donor. A primary route to this compound would be the coupling of but-3-yn-1-yl-derived nucleophiles with pivaloyl chloride or other activated pivalic acid derivatives.

A significant advancement is the copper-free Sonogashira-type acylation. Research has demonstrated that phosphane-free oxime-derived palladacycles are efficient precatalysts for the acylation of terminal alkynes with various carboxylic acid chlorides. acs.org This reaction proceeds in good yields in the presence of a base like triethylamine (TEA). acs.org Furthermore, Pd(OAc)₂ has proven effective as a ligandless catalyst for this transformation, capable of operating at room temperature, elevated temperatures (110 °C), or under microwave irradiation. acs.orgnih.gov These methods avoid the use of copper co-catalysts, which can sometimes lead to side reactions like alkyne homocoupling. acs.org

Another innovative approach employs N-acylsaccharins as highly effective acyl donors in a palladium-catalyzed Sonogashira coupling, proceeding via selective C–N bond cleavage. scilit.com This protocol also functions under copper-free conditions with low catalyst loading. scilit.com More recently, "super-active esters" derived from triazine have been used as carbonyl electrophiles, reacting with terminal alkynes in the presence of a palladium catalyst without the need for CO, copper, ligands, or an external base. organic-chemistry.org The efficiency of these triazine esters is attributed to their strong electron-withdrawing nature and the coordinating affinity of the triazine nitrogen for palladium, which facilitates the crucial C–O bond activation. organic-chemistry.org For the construction of dialkyl-substituted ynones, a palladium-catalyzed tandem carbonylation, known as the Narasaka–Heck carbonylation, has been developed, which utilizes carbon monoxide at atmospheric pressure. rsc.org

Table 1: Selected Palladium-Catalyzed Methods for Ynone Synthesis

Catalyst System Acyl Source Alkyne Source Key Features
Oxime-derived palladacycle / TEA Acid Chloride Terminal Alkyne Copper-free; phosphane-free; operates at RT or 110 °C. acs.orgnih.gov
Pd(OAc)₂ (ligandless) / TEA Acid Chloride Terminal Alkyne Simple, ligandless system; versatile temperature conditions. acs.orgnih.gov
Pd(dppf)Cl₂ / K₂CO₃ N-Acylsaccharin Terminal Alkyne Copper-free; low catalyst loading; C-N bond cleavage. scilit.com
Pd(OAc)₂ Triazine Ester Terminal Alkyne CO-, Cu-, ligand-, and base-free conditions. organic-chemistry.org
Pd(OAc)₂ / Xantphos / CO Alkyl Iodide Terminal Alkyne Narasaka–Heck tandem carbonylation; uses CO gas. rsc.org

Copper-Catalyzed Methods

Copper catalysis is integral to alkyne chemistry, most famously as a co-catalyst in the palladium-catalyzed Sonogashira reaction but also as a primary catalyst in its own right. mdpi.comresearchgate.net The classic Sonogashira coupling of an acid chloride with a terminal alkyne to form an ynone often employs a Pd(0) catalyst in conjunction with a copper(I) salt, typically CuI. rsc.orgrsc.orgresearchgate.net This cooperative system is highly efficient, with reactions often proceeding rapidly at room temperature to give high yields of the desired acetylenic ketones. rsc.orgrsc.org The role of copper is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center in the catalytic cycle. mdpi.com

Recent advancements have focused on developing purely copper-catalyzed or copper-dominant systems to improve cost-effectiveness and reduce palladium use. researchgate.net For instance, α,β-ynones themselves have been identified as effective ligands for copper-catalyzed Sonogashira-type reactions, allowing for very low catalyst loadings (as low as 0.1–1.0 mol% CuI). rsc.orgrsc.org In a direct approach, a Pd/Cu cooperative system enables the acyl Sonogashira cross-coupling of carboxylic acids directly with terminal alkynes, using (Boc)₂O to activate the carboxylic acid. acs.org This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride. acs.org Additionally, copper is known to catalyze the coupling of Grignard reagents with allylic substrates, a reaction class relevant to the synthesis of precursors like 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871). google.com

Table 2: Selected Copper-Catalyzed and Co-Catalyzed Methods for Ynone Synthesis

Catalyst System Acyl Source Alkyne Source Key Features
PdCl₂(PPh₃)₂ / CuI / NEt₃ Acid Chloride Terminal Alkyne Classic Sonogashira; rapid reaction at room temperature. rsc.orgrsc.org
CuI / Ynone Ligand Aryl Iodide Terminal Alkyne Low Cu loading (0.1-1.0 mol%); Pd-free Sonogashira-type. rsc.orgrsc.org
Pd(dppp)Cl₂ / CuCl / (Boc)₂O Carboxylic Acid Terminal Alkyne Direct use of carboxylic acids as acyl source. acs.org
CuCl / N-based ligand Aryl Halide Terminal Alkyne Pd-free Sonogashira coupling. rsc.org

Gold-Catalyzed Approaches

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit powerful and selective π-acidic character, enabling the activation of alkynes toward nucleophilic attack. nih.govacs.org A primary application in ketone synthesis is the hydration of alkynes. The gold-catalyzed hydration of a terminal alkyne follows Markovnikov's rule to produce a methyl ketone. organic-chemistry.org For a non-terminal alkyne like that in this compound, a potential gold-catalyzed route could involve the regioselective hydration of a precursor such as 2,2-dimethylhept-3,6-diyne. Gold catalysts are highly effective for this transformation, often operating under neutral, acid-free conditions that tolerate a wide range of functional groups. nih.govorganic-chemistry.org

Another powerful gold-catalyzed transformation is the oxidation of terminal alkynes to generate α-oxo gold carbene intermediates. thieme-connect.com These reactive species can be trapped by various nucleophiles. For example, in the presence of methanesulfonic acid, this oxidation leads directly to α-mesyloxy ketones. thieme-connect.com While not a direct route to this compound, this methodology showcases the ability of gold catalysis to construct functionalized ketones from simple alkyne precursors. Gold(I) complexes with bulky N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands are particularly effective, preventing catalyst decomposition and promoting high turnover numbers. nih.govresearchgate.net

Table 3: Selected Gold-Catalyzed Approaches Relevant to Ketone Synthesis

Catalyst System Substrate Transformation Product Type
[(IPr)AuCl] / AgSbF₆ Terminal/Internal Alkyne Hydration Ketone. organic-chemistry.org
AuCl₃ 1,4-Enyne Regioselective Hydration γ-Keto Ester. organic-chemistry.orgusp.br
[Cy₃PAuNTf₂] / Pyridine N-oxide Terminal Alkyne Oxidation / O-H Insertion α-Mesyloxy Ketone. thieme-connect.com
[AuMe(PPh₃)] / Acid Terminal Alkyne Hydration Methyl Ketone. nih.govacs.org

Stereoselective Approaches in Related Synthetic Pathways

While this compound is an achiral molecule, stereoselective synthesis becomes crucial when preparing chiral precursors or analogs, which are common in the development of biologically active compounds.

Asymmetric Synthesis Strategies for Chiral Analogs

The creation of chiral analogs of this compound can be approached in several ways. One direct method is the asymmetric reduction of the ketone moiety to form a chiral secondary alcohol. Ruthenium catalysts bearing chiral ligands, such as C3-TunePhos, have been used for the highly enantioselective direct reductive amination of alkyl aryl ketones, demonstrating a powerful method for converting ketones into chiral primary amines. acs.org

Alternatively, chirality can be introduced by using alkynyl ketones as nucleophiles in asymmetric C-C bond-forming reactions. Chiral phosphoric acids have been shown to catalyze the direct asymmetric addition of α-alkynyl acyclic ketones to allenamides, successfully constructing acyclic all-carbon quaternary stereocenters with high enantioselectivity. nih.gov Similarly, bifunctional Brønsted base/H-bond catalysts, such as those derived from thiourea (B124793) or squaramide, can promote the highly diastereo- and enantioselective Michael addition of enolizable alkynyl ketones to nitroolefins. scispace.com

The use of chiral auxiliaries is a classical and robust strategy. wikipedia.orgnih.gov Auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be attached to a precursor molecule to direct the stereochemistry of subsequent reactions, such as alkylations or aldol (B89426) additions, before being cleaved to reveal the chiral product. wikipedia.org For example, α'-amino-α,β-ynones can be synthesized from natural α-amino acids, which act as chiral educts. acs.org

Table 4: Strategies for Asymmetric Synthesis of Chiral Ynone Analogs

Strategy Catalytic System / Reagent Reaction Type Key Feature
Asymmetric C-C Bond Formation Chiral Phosphoric Acid Addition to Allenamides Creates α-quaternary stereocenters. nih.gov
Asymmetric Michael Addition Chiral Thiourea/Squaramide Addition to Nitroolefins Creates two adjacent tertiary stereocenters. scispace.com
Organocatalytic Michael Addition Diphenylprolinol Silyl Ether Addition to Enals Alkynyl ketone acts as a Michael donor. nih.gov
Chiral Auxiliary Control Evans' Oxazolidinones Alkylation / Aldol Reactions Stoichiometric control of stereocenters. wikipedia.org
Sequential Catalysis Pd-catalyst then Cu-catalyst Cross-coupling then Conjugate Reduction Forms chiral β-alkynyl ketones. rsc.org

Diastereoselective Transformations in Alkene/Alkyne Systems

When a molecule already contains a stereocenter, any subsequent stereocenter-forming reaction must control for diastereoselectivity. In pathways related to this compound, this is relevant when, for example, a chiral precursor undergoes addition to the alkyne or ketone.

Substrate control is a powerful tool where the existing chirality of the starting material directs the stereochemical outcome of the reaction. A notable example is the diastereoselective iodoaldol reaction of γ-alkoxy-α,β-alkynyl ketones with aldehydes, promoted by titanium tetraiodide, which proceeds with good to high diastereoselectivity. researchgate.net The stereochemistry of the resulting iodoaldol products can then be used to control subsequent transformations. Similarly, ytterbium-mediated additions of alkynyllithium reagents to chiral 2-acyl-1,3-oxathianes proceed with high diastereoselectivity. acs.org

Ligand control offers an alternative strategy where the chiral ligand on a metal catalyst dictates the diastereoselectivity, sometimes overriding the inherent preference of the substrate. For instance, cobalt-phosphine catalyst systems have been developed for the diastereoselective hydroalkynylation of terminal alkynes to either E- or Z-1,3-enynes with high selectivity, simply by changing the phosphine ligand. d-nb.info In iridium-catalyzed couplings of allylic ethers and alkynes, the diastereoselectivity is controlled by a synergy between the chiral phosphoramidite (B1245037) ligand and a counterion generated in situ. rsc.org This high degree of catalyst control is essential for accessing specific diastereomers that may be difficult to obtain through substrate control alone.

Table 5: Examples of Diastereoselective Transformations in Alkyne Systems

Method Reagent / Catalyst Substrate Type Key Feature
Iodoaldol Reaction Titanium Tetraiodide γ-Alkoxy-α,β-alkynyl ketone Substrate-controlled diastereoselective aldol addition. researchgate.net
Alkynylation Ytterbium Triflate / Alkynyllithium Chiral 2-acyl-1,3-oxathiane High diastereoselectivity via chelation control. acs.org
Hydroalkynylation Cobalt / Phosphine Ligand Terminal Alkyne Ligand-controlled synthesis of E- or Z-enynes. d-nb.info
Reductive Coupling Nickel(0) / NHC Ligand α-Silyloxy aldehyde / Alkynylsilane Catalytic, diastereoselective synthesis of anti-1,2-diols. bohrium.com
Propargylic Coupling Iridium / Chiral Phosphoramidite Allylic Ether / Alkyne Ligand- and counterion-controlled diastereoselectivity. rsc.org

Chemical Transformations and Comprehensive Reactivity Profiles of 2,2 Dimethylhept 6 Yn 3 One

Reactivity of the Ynone Functionality (α,β-Unsaturated Ketone and Alkyne Conjugation)

The conjugation between the carbonyl group and the carbon-carbon triple bond in ynones results in a unique electronic distribution that governs their reactivity. numberanalytics.com This arrangement allows for a variety of transformations, making ynones versatile building blocks in the synthesis of complex molecules and heterocyclic systems. numberanalytics.comnumberanalytics.com

Conjugate additions to ynones are a prominent class of reactions where nucleophiles add to the β-carbon of the alkyne, driven by the electrophilic nature of this position due to conjugation with the carbonyl group. acs.orgnih.gov These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

Ynones readily undergo conjugate additions with a wide range of nucleophiles. uib.no These reactions can be catalyzed by acids, bases, or transition metals and often proceed with high regioselectivity. acs.org

Boron-containing Nucleophiles: Organoboron reagents can add to ynones, typically in the presence of a catalyst, to form vinylboron species, which are versatile intermediates for further transformations.

Carbon-containing Nucleophiles: Organometallic reagents like organocuprates and Grignard reagents (in the presence of a copper catalyst) are commonly used for the conjugate addition of carbon nucleophiles to ynones, leading to the formation of α,β-unsaturated ketones with a new carbon-carbon bond at the β-position.

Nitrogen-containing Nucleophiles: Amines can add to ynones to form enaminones, which are valuable precursors for the synthesis of various nitrogen-containing heterocycles such as pyridines and quinolines. numberanalytics.com

Oxygen-containing Nucleophiles: Alcohols and water can add to ynones, often under acidic or basic conditions, to yield β-alkoxy or β-hydroxy enones, respectively. These products can be useful in the synthesis of furans. numberanalytics.com

Other Heteroatom-containing Nucleophiles: Thiols are excellent nucleophiles for conjugate addition to ynones, affording β-thioenones. acs.org These reactions are often highly efficient and can proceed under mild conditions.

Table 1: Examples of Nucleophilic Conjugate Additions to Ynones

Nucleophile Type Reagent Example Product Type Ref.
Boron Phenylboronic acid β-Boryl-α,β-unsaturated ketone uib.no
Carbon Dimethylcuprate β-Methyl-α,β-unsaturated ketone uib.no
Nitrogen Aniline β-Anilino-α,β-unsaturated ketone (Enaminone) numberanalytics.com
Oxygen Methanol (B129727) β-Methoxy-α,β-unsaturated ketone numberanalytics.com
Sulfur Thiophenol β-Thiophenyl-α,β-unsaturated ketone acs.org

In addition to nucleophilic additions, the ynone functionality can also participate in radical addition reactions. uib.no These reactions involve the addition of a radical species to the alkyne, often initiated by light or a radical initiator. nih.govrsc.org The regioselectivity of the radical addition can be influenced by the nature of the radical and the substituents on the ynone. bohrium.com For instance, the addition of thiyl radicals, generated from thiols, to ynones can proceed via a radical chain mechanism. nih.gov This type of reaction has been utilized in the synthesis of sulfur-containing spirocycles. rsc.org Photocatalytic methods have also been developed for the cascade radical addition to biaryl ynones, leading to the construction of spiro- and fused carbon rings. bohrium.com

Table 2: Research Findings on Radical Additions to Ynones

Radical Source Reaction Type Key Findings Ref.
Thiols Visible-light-induced intramolecular charge transfer Initiates a radical chain sequence for dearomatizing spirocyclization with C-S bond formation. nih.govrsc.org
Alkanes Photocatalytic cascade radical addition Allows for the divergent synthesis of privileged carbon cycles with regioselective radical addition. bohrium.comresearchgate.net

The activated triple bond of ynones makes them excellent partners in cycloaddition reactions, providing powerful methods for the construction of various cyclic and heterocyclic systems. numberanalytics.comuib.no

Ynones can undergo [2+2] cycloaddition reactions with alkenes, particularly electron-rich alkenes, to form cyclobutene (B1205218) derivatives. rsc.orgrsc.org These reactions can be promoted thermally or by Lewis acids. researchgate.net For example, the reaction of ynones with siloxy(trialkoxy)ethene proceeds with high regioselectivity to yield functionalized cyclobutenediones. rsc.orgrsc.org

Table 3: Examples of [2+2] Cycloaddition Reactions of Ynones

Reactant Catalyst/Conditions Product Type Ref.
Siloxy(trialkoxy)ethene Heat Functionalized cyclobutenedione rsc.orgrsc.org
Vinylphosphane Tris(pentafluorophenyl)borane Cyclobutene derivative researchgate.net

Ynones are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. uib.nowikipedia.org

Azides: The reaction of ynones with azides, often catalyzed by copper(I), is a classic example of "click chemistry" and leads to the formation of 1,2,3-triazoles. nih.govresearchgate.net This reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer.

Nitrones: Ynones react with nitrones in a [3+2] cycloaddition manner to produce isoxazoline (B3343090) derivatives. rsc.orgresearchgate.net These reactions can be catalyzed by Lewis acids, such as scandium(III) triflate, to afford functionalized (2,3-dihydroisoxazol-4-yl) ketones. rsc.org

Diazo Compounds: The cycloaddition of diazo compounds with ynones provides a route to pyrazole (B372694) derivatives. researchgate.netwikipedia.org For instance, the reaction of α-diazoesters with ynones, catalyzed by aluminum triflate, can lead to a cascade reaction involving [3+2] cycloaddition, rearrangement, and N-H insertion to form substituted pyrazoles. researchgate.net

Table 4: Research Findings on [3+2] 1,3-Dipolar Cycloadditions of Ynones

1,3-Dipole Catalyst/Conditions Product Type Ref.
Organic Azide Copper(I) 1,4-Disubstituted-1,2,3-triazole nih.gov
Nitrone Sc(OTf)₃ Functionalized (2,3-dihydroisoxazol-4-yl) ketone rsc.org
α-Diazoester Al(OTf)₃ Substituted pyrazole researchgate.net

Cycloaddition Reactions

[4+2] Diels-Alder Type Reactions

Ynones, such as 2,2-dimethylhept-6-yn-3-one, can function as dienophiles in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. numberanalytics.comorganic-chemistry.org This type of reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile, which in this case is the alkyne of the ynone. libretexts.org The reaction leads to the formation of a new six-membered ring. wikipedia.orgmasterorganicchemistry.com The carbonyl group directly attached to the alkyne in ynones enhances their reactivity as dienophiles by withdrawing electron density from the triple bond, making it more susceptible to reaction with a diene. numberanalytics.comorganic-chemistry.org

The general mechanism involves a concerted process where the diene, which must be in an s-cis conformation, reacts with the dienophile to form two new sigma bonds and a new pi bond simultaneously. libretexts.orgmasterorganicchemistry.com The reaction is typically thermally allowed and results in the formation of a cyclohexene (B86901) derivative. wikipedia.org When an alkyne is used as the dienophile, the initial product is a cyclohexadiene derivative. organic-chemistry.org

The rate and efficiency of the Diels-Alder reaction are influenced by the electronic properties of both the diene and the dienophile. organic-chemistry.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, like the acyl group in this compound, generally accelerate the reaction. organic-chemistry.orgpraxilabs.com While specific studies on this compound are limited, the general reactivity of ynones suggests its potential to participate in such cycloadditions. For instance, a tandem Diels-Alder/Nazarov reaction of 1-aryl-3-(trimethylsilyl) ynones has been successfully demonstrated to produce fused ring systems. acs.org

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is a key site of reactivity, susceptible to nucleophilic attack and reduction. numberanalytics.com

Nucleophilic Additions to the Ketone

The carbonyl carbon in ketones is electrophilic and can be attacked by nucleophiles. quora.compressbooks.pub However, the reactivity of the ketone in this compound is influenced by steric hindrance from the adjacent bulky tert-butyl group. pressbooks.publibretexts.org This steric bulk can impede the approach of nucleophiles to the carbonyl carbon. pressbooks.pub

Generally, aldehydes are more reactive towards nucleophiles than ketones due to both steric and electronic factors. pressbooks.publibretexts.org Ketones possess two alkyl groups that sterically hinder the nucleophilic attack and also donate electron density, which slightly reduces the electrophilicity of the carbonyl carbon. quora.comlibretexts.org In the case of this compound, the presence of the tert-butyl group significantly increases this steric hindrance. illinois.edu

Despite this, nucleophilic addition reactions can still occur. For example, acetylide ions, which are strong nucleophiles, can add to carbonyl compounds to form new carbon-carbon bonds. pearson.com The reaction of an acetylide ion with a ketone, followed by protonation, yields a tertiary alcohol. pearson.com

Reductions of the Carbonyl Moiety

The carbonyl group of ynones can be selectively reduced to the corresponding propargyl alcohols. rsc.orguib.no This transformation is valuable as chiral propargylic alcohols are important intermediates in the synthesis of complex molecules. acs.org

Several methods exist for the reduction of α,β-ynones. acs.org One approach involves the use of a mild hydride donor in the presence of a catalytic amount of a nucleophilic phosphine (B1218219). rsc.orgrsc.org This method offers high selectivity for the 1,2-reduction of the carbonyl group, yielding propargyl alcohols in high yields. rsc.org The success of this reaction often depends on the activation of the ynone by a Lewis base catalyst. rsc.org

Catalytic enantioselective reduction of α,β-ynones is another important strategy. For instance, treatment of an ynone with catecholborane in the presence of a chiral oxazaborolidine catalyst can produce the corresponding acetylenic alcohol with high enantiomeric excess. acs.org The steric and electronic properties of the substituents on the ynone can significantly influence the stereochemical outcome of the reduction. acs.org

Reaction Type Reagents Product Key Features
Nucleophilic AdditionAcetylide IonTertiary AlcoholForms a new C-C bond. pearson.com
Selective ReductionMild Hydride Donor, Nucleophilic Phosphine CatalystPropargyl AlcoholSelective 1,2-reduction. rsc.orgrsc.org
Enantioselective ReductionCatecholborane, Chiral Oxazaborolidine CatalystChiral Propargyl AlcoholProduces alcohol with high enantiomeric excess. acs.org

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in this compound provides another reactive site for various chemical transformations.

Hydrofunctionalization Reactions (e.g., hydroalkenylation)

Hydrofunctionalization reactions of terminal alkynes involve the addition of a hydrogen atom and another functional group across the triple bond. Hydroalkenylation, a specific type of hydrofunctionalization, involves the addition of a hydrogen and an alkene group.

Palladium-catalyzed hydroalkenylation of terminal alkynes is a method to produce stereodefined 1,4-dienes with high regioselectivity. rsc.orgrsc.org This reaction can be carried out using a Pd(II) catalyst in the presence of a mild base. rsc.org The protocol is often operationally simple and scalable, with a broad substrate scope. rsc.org

Manganese-catalyzed, branched-selective hydroalkenylation of terminal alkynes has also been developed. nih.gov This method utilizes a removable silanol (B1196071) directing group and an alkenyl boronic acid as the coupling partner to produce stereodefined (E,E)-1,3-dienes with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

Copper-catalyzed hydroalkylation of terminal alkynes using alkyl triflates as coupling partners and a silane (B1218182) as a hydride source provides exclusively (E)-alkenes with excellent anti-Markovnikov regioselectivity. researchgate.net

Catalyst System Coupling Partner Product Selectivity
PdCl₂(PPh₃)₂ / KOAcAlkenyl Halide/Boronic Acid1,4-DieneHigh Regioselectivity rsc.orgrsc.org
Dimeric Manganese / Silanol DGAlkenyl Boronic Acid(E,E)-1,3-DieneBranched-selective, High Stereoselectivity nih.gov
Copper HydrideAlkyl Triflate(E)-AlkeneAnti-Markovnikov researchgate.net

Electrophilic Additions

Terminal alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes towards electrophiles. ic.ac.ukmsu.edu The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon. jove.comunacademy.com The reaction can proceed through a vinyl cation intermediate, which is less stable than the corresponding carbocation formed from an alkene. unacademy.com

The addition of halogens, such as bromine, to alkynes also occurs, leading to the formation of dihaloalkenes. byjus.com The reaction can often be stopped at the alkene stage under controlled conditions. byjus.com

In the presence of peroxides, the addition of HBr to terminal alkynes proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon. jove.com

Hydration of terminal alkynes, typically catalyzed by mercury salts, also follows Markovnikov's rule, initially forming an enol that tautomerizes to a methyl ketone. unacademy.com

Reagent Conditions Initial Product Final Product (if applicable) Regioselectivity
HX (e.g., HCl, HBr)-Vinyl HalideGeminal Dihalide (with excess HX)Markovnikov jove.comunacademy.com
HBrPeroxidesVinyl Bromide-Anti-Markovnikov jove.com
X₂ (e.g., Br₂)-DihaloalkeneTetrahaloalkane (with excess X₂)-
H₂OH₂SO₄, HgSO₄EnolMethyl KetoneMarkovnikov unacademy.com

Cross-Coupling Reactions (e.g., Sonogashira coupling)

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecular fragments, typically with the aid of a metal catalyst, to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.org For a terminal alkyne like this compound, the Sonogashira coupling is a particularly powerful and widely used transformation. walisongo.ac.id This reaction facilitates the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. walisongo.ac.id

The Sonogashira reaction is generally catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and requires a copper(I) salt, typically copper(I) iodide, as a co-catalyst. walisongo.ac.id The reaction is carried out in the presence of an amine base, like triethylamine (B128534), which serves both as a solvent and as a base to deprotonate the terminal alkyne, forming a copper acetylide intermediate. walisongo.ac.id The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of this compound, the terminal alkyne functionality is the reactive site for this transformation. It can be coupled with a variety of aryl or vinyl halides to synthesize more complex molecules. The presence of the ketone and the sterically demanding t-butyl group may influence the reaction's efficiency, but the core reactivity of the terminal alkyne is expected to be preserved. The reaction conditions are generally mild, often proceeding at room temperature. walisongo.ac.id

The table below outlines typical conditions for Sonogashira coupling reactions, which would be applicable for the transformation of this compound.

ComponentExampleRoleReference
Alkyne Substrate This compoundThe nucleophilic C(sp) component
Coupling Partner Aryl/Vinyl Iodide or BromideThe electrophilic C(sp²) component walisongo.ac.idresearchgate.net
Palladium Catalyst PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling cycle walisongo.ac.id
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the acetylide walisongo.ac.idresearchgate.net
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)Deprotonates the alkyne and acts as solvent walisongo.ac.id
Solvent (optional) Tetrahydrofuran (THF), Dimethylformamide (DMF)Used to improve solubility and reaction rates lucp.net
Temperature Room Temperature to 90 °CReaction condition, dependent on substrate reactivity walisongo.ac.idmdpi.com

Rearrangement Reactions (e.g., Meyer-Schuster rearrangement in related systems)

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or functional groups to form a structural isomer of the original molecule. msu.eduiitk.ac.in A notable example in the chemistry of alkynes is the Meyer-Schuster rearrangement, which is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org The reaction proceeds through protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxyl group, and subsequent tautomerization to yield the final product. wikipedia.org

It is crucial to note that this compound is an ynone (an alkynyl ketone) and not a propargyl alcohol. Therefore, it does not undergo a classical Meyer-Schuster rearrangement. However, the study of rearrangements in related systems provides insight into the potential reactivity of the ynone moiety under catalytic conditions. For instance, γ-amino-ynones have been shown to undergo a tandem reaction in the presence of methanesulfonic acid, involving an initial addition of a protected nitrogen to the carbonyl group, followed by a Meyer-Schuster-type rearrangement to afford enantiopure pyrrolidine (B122466) derivatives. lse.ac.ukgoogle.com This demonstrates that the ynone scaffold can participate in rearrangement cascades when other functional groups are suitably positioned.

Other rearrangements of carbonyl compounds, while not directly applicable, illustrate the diverse pathways available. The Baeyer-Villiger oxidation, for example, involves the migration of an alkyl group from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de These related reactions highlight the susceptibility of carbonyl compounds and their derivatives to skeletal reorganization under specific catalytic conditions.

RearrangementSubstrate TypeProduct TypeKey FeaturesReference
Meyer-Schuster Propargyl Alcoholsα,β-Unsaturated CarbonylsAcid-catalyzed 1,3-hydroxyl shift wikipedia.orgrsc.orgresearchgate.net
Rupe Rearrangement Tertiary Propargyl Alcoholsα,β-Unsaturated KetonesCompetes with Meyer-Schuster under strong acid wikipedia.org
Baeyer-Villiger KetonesEstersOxidation and migration of an alkyl group wiley-vch.de
Acid-mediated cyclization/rearrangement γ-Amino-ynonesPyrrolidine exocyclic vinylogous amidesTandem 1,2-addition and rearrangement lse.ac.uk

Catalytic Transformations Involving this compound

The bifunctional nature of this compound, containing both a ketone and a terminal alkyne, makes it a versatile substrate for a variety of catalytic transformations beyond cross-coupling and rearrangement reactions. These transformations can selectively target one functional group or engage both in tandem processes. uib.no

Reactions at the Alkyne Moiety:

Catalytic Hydrogenation: The triple bond can be selectively reduced. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), the alkyne can be stereoselectively reduced to a (Z)-alkene. arkat-usa.org Other catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would lead to the complete saturation of the triple bond to form the corresponding alkane, 2,2-dimethylheptan-3-one.

Carbozincation: The addition of organozinc reagents across the triple bond can be catalyzed by transition metals like titanium. For example, the carbozincation of related N,N-dimethylhept-2-yn-1-amine has been achieved using a Ti(O-iPr)₄/EtMgBr catalytic system, leading to functionalized olefins. mdpi.com

Cycloadditions: Ynones are known to participate in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to form heterocyclic structures. uib.no

Reactions at the Ketone Moiety:

Catalytic Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various catalytic systems, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH), or through catalytic hydrogenation under specific conditions that favor ketone reduction over alkyne reduction.

Tandem Catalytic Reactions:

Radical Annulation: Conjugated ynones can undergo radical-initiated annulation reactions. For instance, some 1,3-diarylprop-2-yn-1-ones react with alkanes in the presence of an initiator like benzoyl peroxide (BPO) to yield substituted indenone derivatives under metal-free conditions. uib.no This highlights the potential for the ynone functionality in this compound to participate in intramolecular or intermolecular cyclization cascades.

The table below summarizes some potential catalytic transformations for ynones.

TransformationFunctional GroupCatalyst/ReagentProduct TypeReference
Selective Hydrogenation AlkyneLindlar's Catalyst(Z)-Alkene arkat-usa.org
Full Hydrogenation AlkynePd/C, H₂Alkane
Carbozincation AlkyneTi(O-iPr)₄ / EtMgBr, Et₂ZnSubstituted Olefin mdpi.com
Reduction KetoneNaBH₄ or LAHSecondary Alcohol arkat-usa.org
Radical Annulation YnoneBenzoyl Peroxide (BPO)Substituted Indenones (for aryl ynones) uib.no

Derivatization and Analog Synthesis of 2,2 Dimethylhept 6 Yn 3 One

Synthesis of Alkyne-Modified Derivatives

The terminal alkyne of 2,2-Dimethylhept-6-yn-3-one is a versatile functional group that can undergo several types of transformations, including coupling reactions, hydration, and cycloadditions. These reactions allow for the extension of the carbon chain and the introduction of new functional groups and ring systems.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.com In the context of this compound, this reaction would allow for the attachment of various aromatic or unsaturated substituents at the terminus of the alkyne, leading to a diverse library of derivatives. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com

Glaser Coupling: This reaction facilitates the oxidative coupling of terminal alkynes to form a diyne. When applied to this compound, it would result in a symmetrical dimer, creating a C18 carbon backbone with ketone functionalities at both ends.

Click Chemistry: The terminal alkyne is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a variety of organic azides, a wide range of triazole-containing derivatives can be synthesized.

Hydration: The hydration of the terminal alkyne can lead to the formation of a methyl ketone. Under Markovnikov addition conditions, catalyzed by acid and mercury(II) salts, the alkyne would be converted to a diketone. Anti-Markovnikov hydration, though less common for terminal alkynes, could potentially yield an aldehyde.

Reaction TypeReagents/CatalystsProduct Type
Sonogashira CouplingAr-X, Pd catalyst, Cu(I) co-catalyst, BaseAryl-substituted alkyne
Glaser CouplingCu(I) or Cu(II) salt, OxidantDiyne dimer
Click Chemistry (CuAAC)R-N₃, Cu(I) catalyst1,2,3-Triazole
Markovnikov HydrationH₂SO₄, H₂O, HgSO₄Methyl ketone (diketone)
Table 1: Summary of Alkyne Modification Reactions.

Synthesis of Ketone-Modified Derivatives

The ketone group in this compound is sterically hindered by the adjacent bulky tert-butyl group. This steric hindrance influences its reactivity, often requiring more forcing reaction conditions or specific reagents to achieve transformation.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 2,2-Dimethylhept-6-yn-3-ol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is selective for ketones and aldehydes. For more sterically hindered ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) may be necessary.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the ketone provides a direct method for forming a new carbon-carbon bond and creating a tertiary alcohol. The steric hindrance of the tert-butyl group can make these additions challenging, potentially leading to side reactions like enolization or reduction if the organometallic reagent has a β-hydrogen.

Wittig Reaction: The Wittig reaction converts ketones into alkenes. By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl group can be replaced with a carbon-carbon double bond, yielding an alkene derivative. The steric hindrance around the ketone may necessitate the use of more reactive ylides or harsher reaction conditions.

Reaction TypeReagentsProduct Type
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Grignard/Organolithium AdditionR-MgX or R-LiTertiary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Table 2: Summary of Ketone Modification Reactions.

Synthesis of Analogs with Varied Alkyl Chain Substitution

The synthesis of analogs with different alkyl substitutions, such as 2,6-dimethylheptane (B94447) or 2,6-dimethylhept-3-ene (B213026), would not typically proceed via derivatization of this compound. The structural differences are too significant, and a complete re-synthesis, or de novo synthesis, would be required.

For example, the synthesis of 2,6-dimethylheptane has been achieved through Grignard reactions. nist.gov One reported method involves the reaction of isobutyl magnesium bromide with ethyl formate (B1220265) to produce 2,6-dimethylheptanol-4, which is then hydrogenated to the final alkane. nist.gov

Similarly, the synthesis of an analog like 2,6-dimethylhept-3-ene would require a distinct synthetic route, likely involving Wittig-type reactions or other methods for stereoselective alkene formation to control the geometry of the double bond. molport.comcymitquimica.com

To create analogs of this compound with varied alkyl groups, one would need to start from different building blocks. For instance, to replace the tert-butyl group with an isopropyl group, one could start with the corresponding isopropyl-containing ketone and introduce the alkynyl side chain.

Introduction of Chiral Centers in Derived Structures

The parent compound, this compound, is achiral. However, chiral centers can be introduced through various synthetic transformations, leading to enantiomerically enriched or pure products.

Asymmetric Reduction of the Ketone: A primary method for introducing chirality is the asymmetric reduction of the ketone to form a chiral secondary alcohol. This can be accomplished using chiral reducing agents or catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane. sci-hub.stacs.org This method is known to be effective for the reduction of alkynyl ketones, often with high enantioselectivity. sci-hub.stacs.orgnih.gov The stereochemical outcome is generally predictable based on the catalyst's chirality. sci-hub.st The enantiomeric excess of the resulting alcohol can be influenced by the steric bulk of the substituents on the ketone. sci-hub.st

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the molecule, directing a subsequent reaction to proceed stereoselectively, and then removing the auxiliary. For example, a chiral auxiliary could be used to guide the addition of a nucleophile to the ketone or the alkyne.

Asymmetric Alkylation: While challenging for sterically hindered ketones, asymmetric alkylation of the α-carbon to the ketone could potentially introduce a chiral center. researchgate.net This would likely involve the formation of an enolate and its subsequent reaction with an electrophile in the presence of a chiral ligand or catalyst.

MethodDescriptionChiral Product
Asymmetric Reduction (e.g., CBS)Reduction of the ketone using a chiral catalyst and a reducing agent (e.g., borane). sci-hub.stresearchgate.netChiral secondary alcohol (e.g., (R)- or (S)-2,2-Dimethylhept-6-yn-3-ol).
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Various, depending on the reaction.
Asymmetric AlkylationStereoselective introduction of an alkyl group at the α-position to the ketone. researchgate.netKetone with a new chiral center at the α-carbon.
Table 3: Methods for Introducing Chirality.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2,2 Dimethylhept 6 Yn 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy for Proton Environments

In a hypothetical ¹H NMR spectrum of 2,2-Dimethylhept-6-yn-3-one, distinct signals would be expected to correspond to the different proton environments within the molecule. The tert-butyl group protons would likely appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons adjacent to the carbonyl (at C4) and those adjacent to the alkyne (at C5) would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The terminal alkyne proton would be expected to appear as a triplet, a characteristic feature resulting from coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, it would show a cross-peak between the terminal alkyne proton and the adjacent methylene protons, as well as between the two sets of methylene protons in the chain. rsc.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This data would allow for the calculation of its elemental formula, confirming the expected C₉H₁₄O composition.

Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed, and its fragmentation would lead to a series of daughter ions. The fragmentation pattern is often predictable and provides structural clues. For this compound, a prominent fragmentation would be the loss of the tert-butyl group, resulting in a stable acylium ion. Other fragmentations, such as cleavage at other points along the alkyl chain, would also be expected, and the analysis of these fragments would help to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. A molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds, such as stretching and bending. msu.edu For this compound, the key functional groups are the ketone carbonyl group (C=O) and the terminal alkyne group (C≡C-H).

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of these groups. The carbonyl (C=O) stretching vibration in ketones typically appears as a strong, sharp peak in the region of 1725-1705 cm⁻¹. The presence of the t-butyl group adjacent to the carbonyl may slightly influence the exact position of this band.

The terminal alkyne moiety gives rise to two distinct and diagnostically useful signals. The stretching vibration of the carbon-carbon triple bond (C≡C) is observed as a weak to medium, sharp absorption band in the 2140-2100 cm⁻¹ region. Additionally, the stretching vibration of the acetylenic carbon-hydrogen (≡C-H) bond is highly characteristic, appearing as a strong, sharp peak around 3300 cm⁻¹. The presence of both of these bands is strong evidence for a terminal alkyne.

The following table summarizes the expected characteristic IR absorption frequencies for the primary functional groups in this compound.

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)Intensity
Alkyne C-HStretch~3300Strong, Sharp
Alkyne C≡CStretch2140 - 2100Weak to Medium, Sharp
Ketone C=OStretch1725 - 1705Strong, Sharp
Alkane C-HStretch3000 - 2850Medium to Strong

This table presents generalized characteristic infrared absorption frequencies. Actual values for this compound may vary based on the specific molecular environment and sample phase.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). mdpi.com

The purity of this compound can be determined by the presence of a single major peak in the resulting chromatogram. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of chromatographic conditions. Impurities would appear as separate peaks with different retention times. In preparative contexts, GC is used to monitor the progress of reactions, such as in the synthesis of related structures like 6,6-dimethyl-hept-1-ene-4-yn-3-ol, where the completion of the reaction is checked by GC before workup. google.com Gas chromatography is often coupled with mass spectrometry (GC-MS), allowing for both separation and structural identification of the compound and any potential impurities. nih.gov

ParameterTypical SpecificationPurpose
Column Capillary column (e.g., TRACE TR_5MS) with a non-polar or medium-polarity stationary phase. mdpi.comProvides high-resolution separation of volatile compounds based on boiling point and polarity.
Carrier Gas Helium, Nitrogen, or HydrogenActs as the mobile phase to carry the analyte through the column.
Injector Temperature Above the boiling point of the analyteEnsures rapid and complete vaporization of the sample upon injection.
Oven Program Temperature ramp (e.g., starting at a lower temperature and increasing at a set rate). mdpi.comAllows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides high sensitivity for organic compounds, while MS provides structural information for identification.

This table outlines typical parameters for the GC analysis of a moderately volatile ketone. Specific conditions would be optimized for this compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. sielc.com In HPLC, the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. For a non-chiral compound like this compound, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) or acetonitrile (B52724) and water), would be a common method for purity analysis.

While this compound itself is not chiral, many of its derivatives or related compounds used in synthesis can be. ntu.edu.sg Chirality is a key property in many biologically active molecules, where different enantiomers (non-superimposable mirror images) can have vastly different effects. ntu.edu.sgsigmaaldrich.com Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. scielo.br

This separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. scielo.br These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, causing one to be retained longer on the column than the other, thus enabling their separation. Alternatively, the chiral analyte can be reacted with a chiral derivatizing agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column. aocs.org For example, the enantiomeric excess of chiral alcohols related to this structure, such as (R)-2,6-Dimethylhept-3-yn-2,5-diol, has been determined by HPLC analysis after conversion to their corresponding 3,5-dinitrobenzoate (B1224709) esters. amazonaws.com This derivatization strategy could be applicable to chiral derivatives of this compound.

TechniqueStationary PhaseMobile PhasePrinciple of SeparationApplication
Reversed-Phase HPLC Non-polar (e.g., C18)Polar (e.g., Acetonitrile/Water)Partitioning based on hydrophobicity.Purity analysis of this compound. sielc.com
Chiral HPLC (Direct) Chiral Stationary Phase (CSP)Varies (Normal or Reversed-Phase)Differential diastereomeric interactions between enantiomers and the CSP. scielo.brSeparation of enantiomers of a chiral derivative.
Chiral HPLC (Indirect) Achiral (e.g., Silica, C18)Varies (Normal or Reversed-Phase)Covalent bonding with a chiral derivatizing agent to form diastereomers which are then separated. aocs.orgDetermination of enantiomeric excess of a chiral derivative.

This table illustrates common HPLC methodologies. The choice of method depends on whether the analysis is for purity assessment of the achiral parent compound or for enantiomeric excess determination of a chiral derivative.

Computational and Theoretical Studies of 2,2 Dimethylhept 6 Yn 3 One and Its Reaction Mechanisms

Role in Complex Organic Synthesis and Building Block Applications

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

While direct, documented applications of 2,2-Dimethylhept-6-yn-3-one in the total synthesis of specific natural products are not extensively reported in mainstream chemical literature, its structural motifs are found in key intermediates of bioactive compounds. The utility of similar alkynyl ketones is well-established. For instance, the related compound 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) is a crucial intermediate in the synthesis of the antifungal drug Terbinafine. smolecule.comvulcanchem.comgoogle.com This precursor undergoes reactions at the hydroxyl and alkyne sites to build the final drug structure. smolecule.comgoogle.com

The functional handles of this compound allow it to be a hypothetical precursor for various complex molecules. The terminal alkyne can undergo a variety of coupling reactions, such as Sonogashira, Glaser, and Cadiot–Chodkiewicz couplings, to form carbon-carbon bonds. wikipedia.org Additionally, the ketone functionality can be targeted for nucleophilic additions, reductions, or conversions to other functional groups, providing a pathway to diverse molecular scaffolds.

Intermediate in the Synthesis of Specialty Chemicals and Functional Materials

The dual functionality of this compound makes it a valuable intermediate for creating specialty chemicals and functional materials. The terminal alkyne can participate in "click" chemistry, such as copper-catalyzed azide-alkyne cycloadditions, to link with other molecules, a technique often used in materials science and bioconjugation.

Furthermore, alkynyl ketones are known to undergo palladium-catalyzed 1,4-addition reactions with terminal alkynes to produce γ,δ-alkynyl ketones, which are themselves versatile synthetic intermediates. orgsyn.org The presence of the tert-butyl group in this compound can influence the regioselectivity and stereoselectivity of such reactions, a desirable trait in the synthesis of fine chemicals. While specific examples for this particular ketone are sparse, the general reactivity of this class of compounds suggests its potential in synthesizing polymers or coordination polymers with tailored properties. researchgate.net

Potential as a Scaffold for Catalyst Ligand Design

The rigid structure conferred by the alkyne and the defined stereoelectronic environment around the ketone in this compound make it an intriguing scaffold for the design of new catalyst ligands. The terminal alkyne can be functionalized to coordinate with metal centers, while the ketone can be modified to introduce chiral elements or additional coordinating atoms.

For example, the ketone could be reduced to a hydroxyl group, which could then act as a coordinating atom or be further functionalized. The terminal alkyne allows for the attachment of phosphorus, nitrogen, or sulfur-containing groups, which are common in ligand design. The development of chiral ligands is crucial for asymmetric catalysis, and scaffolds like this compound offer a starting point for creating novel ligands that can influence the stereochemical outcome of a reaction. The synthesis of chiral allenes from terminal alkynes and ketones highlights the potential for creating axially chiral molecules that could serve as ligands. acs.org

Future Research Directions for 2,2 Dimethylhept 6 Yn 3 One

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2,2-Dimethylhept-6-yn-3-one is a foundational area for future research. Current synthetic methodologies for ketones and alkynes often rely on harsh reagents or multi-step processes. Future investigations could focus on the development of catalytic, atom-economical routes.

One promising avenue is the exploration of direct coupling reactions. For instance, a sustainable approach could involve the nickel-catalyzed carbonylative Sonogashira cross-coupling of a suitable organohalide with a terminal alkyne, utilizing a safe and solid source of carbon monoxide like oxalic acid. rsc.org Another green strategy could be the hydration of a corresponding diyne, a reaction that can be catalyzed by environmentally benign metals such as bismuth. aircconline.comambeed.comvulcanchem.comsmolecule.com Research into these pathways would aim to improve yields, reduce waste, and utilize catalysts that are abundant and have low toxicity.

Data on potential sustainable synthetic precursors is crucial for this endeavor.

Table 1: Potential Precursors for Sustainable Synthesis of this compound

Precursor 1 Precursor 2 Potential Catalytic System Relevant Principles
3,3-Dimethylbutanoyl chloride 3-Butyne-1-magnesium bromide Copper or Iron-based cross-coupling Grignard-type reaction
Pivaldehyde 4-Pentyn-1-yllithium Organolithium addition followed by oxidation Nucleophilic addition

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of a bulky pivaloyl group adjacent to a reactive terminal alkyne in this compound suggests a rich and underexplored reactivity profile. Future research should systematically investigate its participation in a variety of chemical transformations.

The terminal alkyne offers a handle for numerous reactions, including click chemistry, cyclization reactions, and various coupling methodologies. For example, its participation in photocatalytic cascade radical addition reactions could lead to the construction of complex carbocyclic frameworks. uniovi.es The steric hindrance provided by the t-butyl group could impart unique selectivity in these transformations, potentially favoring the formation of less common isomers.

Furthermore, the ketone functionality can be a site for various nucleophilic additions or can be transformed into other functional groups. The interplay between the ketone and the alkyne, such as in intramolecular cyclizations or rearrangements, could lead to the discovery of novel heterocyclic systems. nih.gov

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and the design of safer chemicals, provide a framework for future research on this compound. google.com Its potential applications in this domain are twofold: as a building block for sustainable materials and as a substrate for developing greener synthetic methods.

Investigations could explore its use as a monomer in polymerization reactions, where the rigid alkyne unit could impart desirable thermal or mechanical properties to the resulting polymer. Moreover, the development of catalytic transformations of this compound that occur in environmentally friendly solvents like water or supercritical CO2, or under solvent-free mechanochemical conditions, would be a significant contribution to sustainable synthesis. sigmaaldrich.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes and transformations of this compound to continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical production. unibo.it Flow chemistry offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.

Future research could focus on developing robust and reliable flow protocols for the synthesis of this compound itself. Subsequently, the integration of this compound into multi-step flow sequences, where it is generated and then immediately used in a subsequent transformation, would exemplify the power of continuous manufacturing. This approach is particularly attractive for reactions that are difficult to control in batch, such as those involving highly reactive organometallic species or exothermic processes. The development of such integrated systems would pave the way for the on-demand and automated synthesis of a library of derivatives from this versatile building block. A related compound, 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871), has been synthesized using a batch-flow hybrid process, highlighting the feasibility of such approaches for similar structures.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Oxalic acid
3,3-Dimethylbutanoyl chloride
3-Butyne-1-magnesium bromide
Pivaldehyde
4-Pentyn-1-yllithium
2,2-Dimethyl-1,7-octadiyne

Q & A

Q. How are degradation products identified and quantified in environmental matrices?

  • Methodological Answer : Spike environmental samples (e.g., water, soil) with the compound and extract via solid-phase microextraction (SPME). Analyze extracts using high-resolution mass spectrometry (HRMS) and match fragmentation patterns to synthetic standards. Use isotope dilution for accurate quantification .

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